3-(2,4-Dichlorophenyl)prop-2-enoyl chloride
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Overview
Description
3-(2,4-Dichlorophenyl)prop-2-enoyl chloride: is an organic compound with the molecular formula C9H5Cl3O and a molecular weight of 235.49 g/mol . This compound is characterized by the presence of a dichlorophenyl group attached to a prop-2-enoyl chloride moiety. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dichlorophenyl)prop-2-enoyl chloride typically involves the reaction of 2,4-dichlorobenzaldehyde with acetyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a chlorinating agent such as thionyl chloride.
Industrial Production Methods: In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves the use of automated systems for precise control of temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions: 3-(2,4-Dichlorophenyl)prop-2-enoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Addition Reactions: It can participate in addition reactions with nucleophiles, leading to the formation of β-chlorovinyl derivatives.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Chlorinating Agents: Thionyl chloride, phosphorus trichloride
Bases: Pyridine, triethylamine
Solvents: Dichloromethane, toluene
Major Products Formed:
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Carboxylic Acids: Formed by hydrolysis
Scientific Research Applications
Chemistry: 3-(2,4-Dichlorophenyl)prop-2-enoyl chloride is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of various biologically active compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and to develop enzyme inhibitors. It is also employed in the synthesis of bioactive molecules for drug discovery .
Medicine: It is used in the synthesis of compounds with anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. It is also employed as an intermediate in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)prop-2-enoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
- 3-(3,4-Dichlorophenyl)prop-2-enoyl chloride
- 3-(2,3-Dichlorophenyl)prop-2-enoyl chloride
- 3-(2,4-Dichlorophenyl)prop-2-enoyl bromide
Uniqueness: 3-(2,4-Dichlorophenyl)prop-2-enoyl chloride is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its reactivity and the types of derivatives it can form. This compound’s distinct chemical structure makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules .
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)prop-2-enoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3O/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFNRKXKWVDOFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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